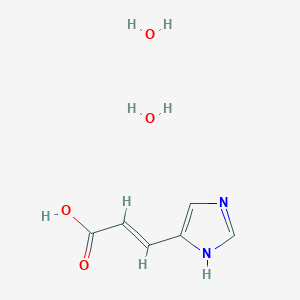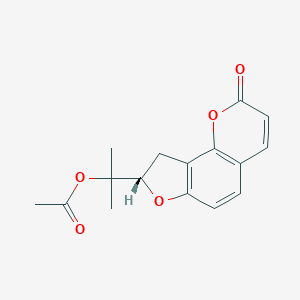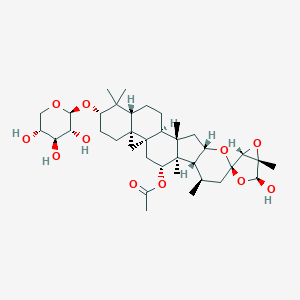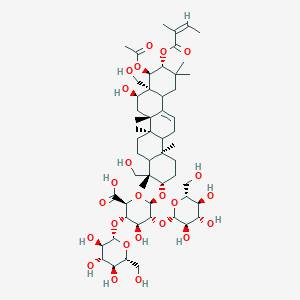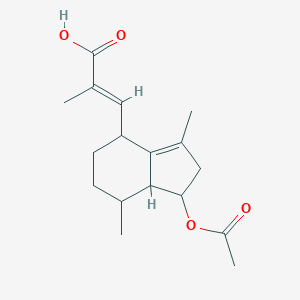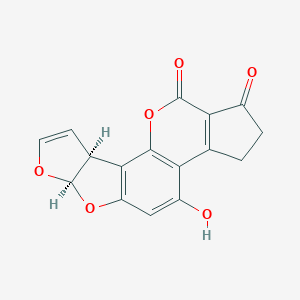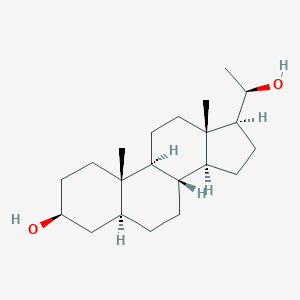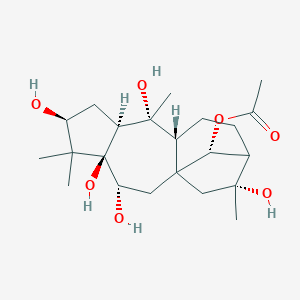
Andromedotoxin
Overview
Description
Scientific Research Applications
Acetylandromedol has several scientific research applications, including:
Biology: Researching the effects of acetylandromedol on biological systems, particularly its interaction with voltage-gated sodium channels.
Mechanism of Action
Acetylandromedol exerts its effects by interfering with voltage-gated sodium channels located in the cell membrane of neurons . These channels consist of four homologous domains, each containing six transmembrane alpha-helical segments. Acetylandromedol binds to the group II receptor site located on segment 6 of domains I and IV, preventing the inactivation of the sodium channels and leading to continuous increased vagal tone .
Safety and Hazards
Andromedotoxin poses several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .
Future Directions
While there is limited information on the future directions of Andromedotoxin research, it is clear that further studies are needed to fully understand its synthesis, chemical reactions, and potential applications. This includes exploring its medicinal properties, toxicity levels, and impact on human health .
Biochemical Analysis
Biochemical Properties
Andromedotoxin interacts with voltage-gated sodium channels located in the cell membrane of neurons . It has a binding affinity (IC 50) of approximately 10 μM and binds the group II receptor site located on segment 6 of domains I and IV . This interaction plays a crucial role in its biochemical activity.
Cellular Effects
The primary cellular effect of this compound is its ability to interfere with voltage-gated sodium channels in neurons . This interference leads to a continuous increase in vagal tone, resulting in symptoms such as dizziness, hypotension, and atrial-ventricular block .
Molecular Mechanism
The molecular mechanism of this compound’s action is derived from its ability to interfere with voltage-gated sodium channels . By binding to the group II receptor site on these channels, this compound prevents the inactivation of these channels, leading to a continuous increase in vagal tone .
Temporal Effects in Laboratory Settings
It is known that consumption of the plant or any of its secondary products, including mad honey, can cause a rare poisonous reaction called grayanotoxin poisoning .
Metabolic Pathways
It is known that this compound is a product of the metabolic processes of Rhododendron species and other plants in the Ericaceae family .
Transport and Distribution
It is known that nearly all parts of grayanotoxin-producing rhododendrons contain the molecule, including the stem, leaves, flower, pollen, and nectar .
Subcellular Localization
Given its interaction with voltage-gated sodium channels located in the cell membrane of neurons , it is likely that this compound is localized to the cell membrane.
Preparation Methods
Acetylandromedol is primarily extracted from the leaves, twigs, or flowers of plants in the Ericaceae family . The extraction process involves the following steps:
Collection: Harvesting the plant material, typically during the flowering season when the concentration of acetylandromedol is highest.
Extraction: Using solvents such as ethanol or methanol to extract the compound from the plant material.
Purification: Employing techniques like chromatography to purify the extracted compound.
Chemical Reactions Analysis
Acetylandromedol undergoes several types of chemical reactions, including:
Oxidation: Acetylandromedol can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert acetylandromedol into less toxic derivatives.
Substitution: Substitution reactions can occur at various positions on the acetylandromedol molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions vary depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Acetylandromedol is part of a group of closely related neurotoxins known as grayanotoxins. Similar compounds include:
Grayanotoxin I:
Grayanotoxin II: Another related compound with similar toxic effects and chemical properties.
Grayanotoxin III: Similar in structure and function, but with slight variations in its chemical composition.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Andromedotoxin can be achieved through a multi-step process involving the coupling of various chemical intermediates.", "Starting Materials": [ "2,4-Dimethoxybenzaldehyde", "3,4-Dimethoxyphenethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Thionyl chloride", "Phosphorus pentoxide", "Chloroform", "Methanesulfonic acid", "Bromine", "Sodium iodide", "Sodium nitrite", "Sodium azide", "Sodium borohydride" ], "Reaction": [ "Step 1: 2,4-Dimethoxybenzaldehyde is reacted with 3,4-Dimethoxyphenethylamine in methanol under acidic conditions to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is acetylated with acetic anhydride in acetic acid to form the acetamide intermediate.", "Step 4: The acetamide intermediate is treated with thionyl chloride and phosphorus pentoxide to form the corresponding chloroamide intermediate.", "Step 5: The chloroamide intermediate is treated with methanesulfonic acid to form the corresponding mesylamide intermediate.", "Step 6: The mesylamide intermediate is reacted with bromine and sodium iodide to form the corresponding bromoamide intermediate.", "Step 7: The bromoamide intermediate is treated with sodium azide to form the corresponding azidoamide intermediate.", "Step 8: The azidoamide intermediate is reduced with sodium borohydride to form Andromedotoxin." ] } | |
| 4720-09-6 | |
Molecular Formula |
C22H36O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |
InChI Key |
NXCYBYJXCJWMRY-VGBBEZPXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Color/Form |
CRYSTALS FROM ETHYL ACETATE |
melting_point |
258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |
| 4720-09-6 | |
physical_description |
Solid; [Merck Index] |
solubility |
SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |
synonyms |
acetylandromedol andromedotoxin grayanotoxin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


